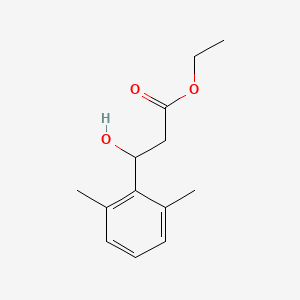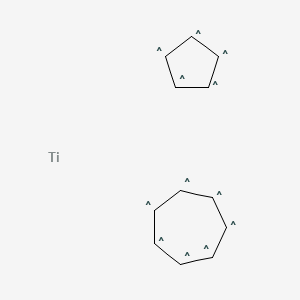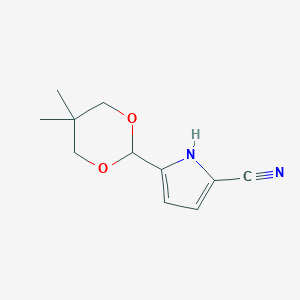![molecular formula C9H10N2S B13670106 (2-Methylbenzo[d]thiazol-4-yl)methanamine](/img/structure/B13670106.png)
(2-Methylbenzo[d]thiazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylbenzo[d]thiazol-4-yl)methanamine is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by a methyl group attached to the benzothiazole ring and an amine group attached to the methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzothiazole and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Procedure: The 2-methylbenzothiazole is reacted with formaldehyde in the presence of hydrochloric acid, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylbenzo[d]thiazol-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Methylbenzo[d]thiazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been explored for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of (2-Methylbenzo[d]thiazol-4-yl)methanamine, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters, potentially alleviating symptoms of neurodegenerative and mood disorders .
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzothiazole: Lacks the methanamine group but shares the benzothiazole core.
4-Methylbenzothiazole: Similar structure but with the methyl group in a different position.
Benzothiazole: The parent compound without any additional substituents.
Uniqueness: (2-Methylbenzo[d]thiazol-4-yl)methanamine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C9H10N2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
(2-methyl-1,3-benzothiazol-4-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5,10H2,1H3 |
InChI-Schlüssel |
XLGFFVBUPQBPPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2S1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


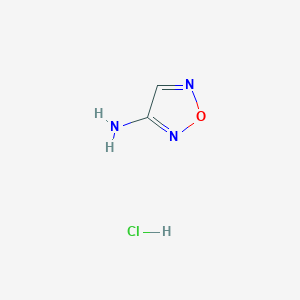

![Ethyl benzo[d]oxazole-4-carboxylate](/img/structure/B13670058.png)
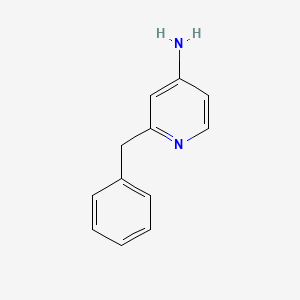


![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
